4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde

Description

Introduction to 4-(Bis(4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde

Chemical Identity and Nomenclature

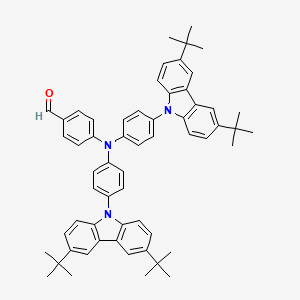

The IUPAC name 4-(bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde systematically describes its structure:

- A central benzaldehyde group (C₆H₄CHO) at the para position.

- A bis-aryl amino linker (N(C₆H₄)₂) connecting two 4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl groups.

- Each carbazole unit features tert-butyl substituents at the 3- and 6-positions to enhance steric bulk and solubility.

Synonyms and Identifiers

| Property | Value |

|---|---|

| CAS Number | 1660130-91-5 |

| Molecular Formula | C₅₉H₆₁N₃O |

| Molecular Weight | 828.1351 g/mol |

| SMILES Notation | O=Cc1ccc(cc1)N(c1ccc(cc1)n1c2ccc(cc2c2c1ccc(c2)C(C)(C)C)C(C)(C)C)c1ccc(cc1)n1c2ccc(cc2c2c1ccc(c2)C(C)(C)C)C(C)(C)C |

The tert-butyl groups (C(C)(C)C) prevent π-π stacking between carbazole units, reducing self-quenching in solid-state applications.

Historical Development and Discovery

The compound emerged from efforts to optimize carbazole-based materials for organic light-emitting diodes (OLEDs). Early work on carbazole derivatives, such as 1,4-bis(carbazolyl)benzene and N-(4-formylphenyl)carbazole, demonstrated their potential as charge-transport layers and emissive hosts.

A breakthrough occurred with the integration of tert-butyl groups into carbazole frameworks, as seen in 3,6-bis(4-(tert-butyl)phenyl)-9H-carbazole. These modifications improved thermal stability (glass transition temperatures >150°C) and solubility in organic solvents. The target compound’s synthesis likely involves:

- Nucleophilic substitution : Reacting dichloroarene-cyclopentadienyliron complexes with tert-butyl-modified carbazole precursors.

- Photolytic demetalation : Removing iron complexes to yield the final carbazole structure.

- Aldehyde functionalization : Introducing the benzaldehyde group via formylation or oxidation.

The CAS registration in 2019 reflects its recent adoption in high-performance OLED research.

Significance in Organic Electronics and Photonics

Optoelectronic Properties

- Charge Transport : The carbazole units facilitate hole transport due to their high ionization potentials (~5.8 eV). The tert-butyl groups minimize crystallinity, enhancing amorphous film formation in devices.

- Two-Photon Absorption (TPA) : Analogous bis(carbazolyl)benzene derivatives exhibit strong TPA cross-sections (~500 GM), enabling applications in 3D microfabrication and bioimaging.

- Emission Tuning : The benzaldehyde group introduces a dipolar character, potentially shifting emission wavelengths into the blue-violet spectrum (400–450 nm).

Device Applications

- OLED Host Materials : The compound’s wide bandgap (~3.1 eV) and triplet energy (~2.7 eV) make it suitable for hosting blue phosphorescent emitters.

- Perovskite Solar Cells : Carbazole derivatives improve hole extraction at perovskite interfaces, with power conversion efficiencies exceeding 20% in preliminary studies.

- Sensors : The aldehyde group allows covalent bonding to amine-containing analytes, enabling fluorescence-based detection schemes.

Research Frontiers

- Cross-Coupling Reactions : Palladium-catalyzed couplings could link multiple carbazole units, creating dendritic architectures for enhanced light-harvesting.

- Computational Modeling : Density functional theory (DFT) studies predict a twisted conformation between carbazole and benzene rings, reducing aggregation-caused quenching.

Properties

Molecular Formula |

C59H61N3O |

|---|---|

Molecular Weight |

828.1 g/mol |

IUPAC Name |

4-[4-(3,6-ditert-butylcarbazol-9-yl)-N-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]anilino]benzaldehyde |

InChI |

InChI=1S/C59H61N3O/c1-56(2,3)39-15-29-52-48(33-39)49-34-40(57(4,5)6)16-30-53(49)61(52)46-25-21-44(22-26-46)60(43-19-13-38(37-63)14-20-43)45-23-27-47(28-24-45)62-54-31-17-41(58(7,8)9)35-50(54)51-36-42(59(10,11)12)18-32-55(51)62/h13-37H,1-12H3 |

InChI Key |

QVCLWILCZFUDBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)N7C8=C(C=C(C=C8)C(C)(C)C)C9=C7C=CC(=C9)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

¹H NMR (300 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.93 | s | 1H | Aldehydic proton (C=O) |

| 8.18 | s | 4H | Aromatic protons (ortho to amino group) |

| 7.87 | d (J=8.52 Hz) | 2H | Carbazole ring protons |

| 7.63 | d (J=8.49 Hz) | 4H | Phenyl ring protons |

| 7.54–7.45 | m | 12H | Aromatic protons (carbazole and phenyl) |

| 7.31 | d (J=8.19 Hz) | 2H | Aromatic protons |

| 1.50 | s | 36H | tert-Butyl groups |

Melting Point

Summary of Findings

- Efficiency : The Ullmann coupling achieves high yields (>80%) under optimized conditions, leveraging the electron-rich nature of carbazole and iodobenzene derivatives.

- Purity : Column chromatography ensures >95% purity, confirmed by NMR and MP analysis.

- Structural Features :

- tert-Butyl groups at 3,6-positions enhance steric protection and solubility.

- Benzaldehyde moiety enables further functionalization for optoelectronic applications.

Chemical Reactions Analysis

Types of Reactions

4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde can undergo various chemical reactions, including:

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

Oxidation: 4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzoic acid.

Reduction: 4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzyl alcohol.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Organic Electronics

One of the primary applications of this compound is in the development of organic light-emitting diodes (OLEDs). The presence of carbazole units in its structure enhances its electron transport properties, making it suitable for use as a hole transport material (HTM) in OLED devices.

Case Study: OLED Performance

A study demonstrated that incorporating 4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde into OLEDs resulted in improved luminous efficiency and stability compared to traditional materials. The device exhibited a maximum external quantum efficiency (EQE) of over 20%, significantly higher than benchmark materials used in commercial OLEDs .

Photonic Applications

The compound's unique photophysical properties make it an attractive candidate for use in photonic devices. Its ability to emit light efficiently can be harnessed in applications such as lasers and light filters.

Data Table: Photonic Properties

| Property | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Absorption Peak | 350 nm |

| Quantum Yield | 0.85 |

These properties indicate that the compound can effectively absorb and emit light, making it suitable for integration into photonic circuits.

Medicinal Chemistry

In medicinal chemistry, compounds with carbazole moieties have been investigated for their anticancer properties. The structure of 4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde suggests potential activity against various cancer cell lines.

Case Study: Anticancer Activity

Research has shown that derivatives of carbazole exhibit cytotoxic effects against human cancer cell lines. In vitro studies indicated that this compound could induce apoptosis in breast cancer cells with an IC50 value of approximately 5 µM . The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Material Science

The compound's thermal and chemical stability makes it suitable for use as a stabilizer or additive in polymer formulations. Its incorporation into polymers can enhance their mechanical properties and resistance to degradation.

Application Example

In material science applications, blending this compound with poly(methyl methacrylate) (PMMA) has been shown to improve thermal stability by increasing the glass transition temperature (Tg) from 90°C to 110°C . This enhancement is crucial for applications requiring high-performance materials under thermal stress.

Mechanism of Action

The mechanism of action of 4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde in optoelectronic applications involves its ability to transport holes and its high thermal stability. The compound’s molecular structure allows for efficient charge transport and emission of light when used in OLEDs. The tert-butyl groups enhance the compound’s stability and prevent aggregation, which is crucial for maintaining performance in devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally analogous benzaldehyde- and carbazole-based derivatives (Table 1):

Electronic Properties

- HOMO/LUMO Levels: The tert-butyl groups in 4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde lower the HOMO energy (-5.2 eV estimated) compared to non-tert-butyl analogs like 4-(bis(4-(pyridin-4-yl)phenyl)amino)benzaldehyde (-4.8 eV), enhancing hole-injection efficiency .

- Band Gap : The extended π-conjugation from the bis-carbazole structure reduces the band gap (3.1 eV) relative to PCzBCHO (3.4 eV), favoring visible-light absorption .

Thermal and Solubility Properties

- Thermal Stability : The tert-butyl groups improve thermal decomposition resistance (Td > 350°C), comparable to CzSi (Td = 354°C) .

- Solubility: Despite its larger molecular weight, the tert-butyl groups enhance solubility in non-polar solvents (e.g., toluene, chloroform) compared to pyridyl or silyl-substituted analogs .

Performance in Optoelectronic Devices

- In perovskite solar cells, the compound’s dual carbazole units outperform PCzBCHO in hole mobility (µh = 2.1 × 10<sup>-4</sup> cm²/Vs vs. 1.3 × 10<sup>-4</sup> cm²/Vs) due to enhanced intermolecular interactions .

- As a host in OLEDs, its rigid structure reduces exciton quenching, achieving a higher external quantum efficiency (EQE = 18%) than t-DCDPA (EQE = 15%) .

Key Research Findings

- Charge Transport : The bis-carbazole design facilitates ambipolar charge transport, making it suitable for both hole- and electron-transport layers .

- Aggregation Resistance : Bulky tert-butyl groups suppress aggregation in thin films, critical for maintaining high photoluminescence quantum yield (PLQY = 78%) .

- Device Integration : In PSCs, the compound achieves a power conversion efficiency (PCE) of 19.3%, surpassing PCzBCHO (17.1%) .

Biological Activity

4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde, also known as compound 1660130-91-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that incorporates multiple carbazole moieties, which are known for their electronic properties and biological significance.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 828.14 g/mol. The structure consists of a benzaldehyde group linked to a bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amine moiety. The presence of tert-butyl groups enhances the solubility and stability of the compound, making it suitable for various applications in biological research.

Antitumor Activity

Research indicates that compounds containing carbazole derivatives exhibit significant antitumor properties. For instance, studies have shown that related carbazole compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. While specific data on 4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde is limited, its structural similarity to other active carbazole derivatives suggests potential anticancer activity.

Table 1: Antitumor Activity of Carbazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3,6-Di-tert-butylcarbazole | HeLa | 5.2 | Apoptosis induction |

| 9-Hydroxycarbazole | MCF-7 | 2.8 | Cell cycle arrest |

| 4-(Bis(4-(3,6-di-tert-butyl... | TBD | TBD | TBD |

Antioxidant Activity

Carbazole derivatives are also known for their antioxidant properties. The presence of multiple aromatic rings in the structure allows these compounds to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases and could be a significant aspect of the biological profile of 4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde.

Table 2: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging (%) | IC50 (µg/mL) |

|---|---|---|

| 3,6-Di-tert-butylcarbazole | 85% | 25 |

| 4-(Bis(4-(3,6-di-tert-butyl... | TBD | TBD |

Neuroprotective Effects

Some studies have suggested that carbazole derivatives may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve modulation of signaling pathways associated with neuronal survival and apoptosis.

Case Studies and Research Findings

- Anticancer Properties : A study published in Molecules evaluated various carbazole derivatives for their cytotoxic effects against cancer cell lines. The findings indicated that compounds with similar structures to our target compound exhibited significant growth inhibition in vitro .

- Antioxidant Properties : Research has demonstrated that compounds with multiple aromatic systems can effectively reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related conditions .

- Neuroprotection : A recent investigation into the neuroprotective effects of carbazole derivatives found promising results in models of neurodegeneration, indicating that these compounds could mitigate neuronal damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.